8-(Stearoylamido)-3,6-dioxaoctanoic acid

Peptide drug conjugate manufacturing Solid-phase peptide synthesis (SPPS) GMP intermediate procurement

8-(Stearoylamido)-3,6-dioxaoctanoic acid (CAS 1006054-22-3, synonym Stearoyl-AEEA, Stearoyl-Adoa) is a synthetic, monodisperse fatty acid–PEG conjugate with molecular formula C₂₄H₄₇NO₅ and molecular weight 429.60 g·mol⁻¹. It consists of a saturated C18 stearoyl (octadecanoyl) chain linked via an amide bond to an 8-amino-3,6-dioxaoctanoic acid (AEEA) spacer that terminates in a free carboxylic acid.

Molecular Formula C24H47NO5
Molecular Weight 429.6 g/mol
CAS No. 1006054-22-3
Cat. No. B6362992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Stearoylamido)-3,6-dioxaoctanoic acid
CAS1006054-22-3
Molecular FormulaC24H47NO5
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCOCCOCC(=O)O
InChIInChI=1S/C24H47NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)25-18-19-29-20-21-30-22-24(27)28/h2-22H2,1H3,(H,25,26)(H,27,28)
InChIKeyHMCZDCKAEPCEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Stearoylamido)-3,6-dioxaoctanoic acid (CAS 1006054-22-3): Procurement-Relevant Identity, Class, and Physicochemical Baseline


8-(Stearoylamido)-3,6-dioxaoctanoic acid (CAS 1006054-22-3, synonym Stearoyl-AEEA, Stearoyl-Adoa) is a synthetic, monodisperse fatty acid–PEG conjugate with molecular formula C₂₄H₄₇NO₅ and molecular weight 429.60 g·mol⁻¹ . It consists of a saturated C18 stearoyl (octadecanoyl) chain linked via an amide bond to an 8-amino-3,6-dioxaoctanoic acid (AEEA) spacer that terminates in a free carboxylic acid . The compound is an off-white to white crystalline powder with a melting point of 87–92 °C and is supplied at ≥99% purity (titration/HPLC) by major vendors . As a single-AEEA fatty acid linker, it is the fundamental building block from which more elaborate fatty acid–linker architectures (e.g., AEEA dimers used in semaglutide and tirzepatide side chains) are constructed [1].

Why 8-(Stearoylamido)-3,6-dioxaoctanoic acid Cannot Be Replaced by Generic Fatty Acid–PEG Analogs


Fatty acid–PEG linkers are not interchangeable commodities: three structural variables—fatty acyl chain length, PEG spacer length, and linker chemistry—each produce quantifiable differences in self-assembly, albumin binding, and downstream biological performance. Shifting from a C18 stearoyl to a C16 palmitoyl chain reduces hydrophobic driving force for micellization and albumin engagement [1]; shortening the PEG spacer from two ethylene oxide units to one alters solubility and conformational flexibility [2]; and replacing the amide linkage with an ester bond introduces pH-dependent hydrolytic lability [3]. The quantitative evidence below documents exactly where 8-(Stearoylamido)-3,6-dioxaoctanoic acid (C18, single AEEA, amide-linked) sits along each of these axes relative to its closest analogs, enabling data-driven procurement decisions rather than assumption-based substitution.

8-(Stearoylamido)-3,6-dioxaoctanoic acid: Quantified Differentiation Evidence vs. Closest Analogs


Certified Purity ≥99% by Dual Orthogonal Methods vs. ≥98% (HPLC Only) for the C16 Palmitoyl Analog

8-(Stearoylamido)-3,6-dioxaoctanoic acid is supplied with a certified purity of ≥99%, verified by two orthogonal methods—titration and HPLC . Its closest structural analog, Palmitoyl-8-amino-3,6-dioxaoctanoic acid (Palm-AEEA, CAS 1570043-00-3), is supplied at ≥98% purity by HPLC alone from the same vendor . The 1% absolute purity difference, combined with the dual-method verification, is material for applications where low-level impurities can interfere with solid-phase coupling efficiency or produce difficult-to-remove byproducts in multistep peptide syntheses.

Peptide drug conjugate manufacturing Solid-phase peptide synthesis (SPPS) GMP intermediate procurement

C18 Stearoyl Chain Provides Stronger Albumin Binding and Extended Pharmacokinetic Half-Life vs. C16 Palmitoyl Analogs

The stearoyl (C18) fatty acid is the chain length canonically selected for once-weekly GLP-1 receptor agonists because it provides optimal albumin-binding affinity and pharmacokinetic half-life extension. In semaglutide, the C18 fatty diacid–AEEA₂ side chain increases albumin-binding affinity approximately 5- to 6-fold relative to the unmodified peptide and extends the elimination half-life from ~1.5 minutes (native GLP-1) to approximately 160–184 hours (~7 days), enabling once-weekly dosing [1]. Systematic studies on fatty acid chain length have established that the critical association concentration (CAC) for PEG–fatty acid conjugates decreases with increasing chain length below C16 but increases above C16, indicating that C18 represents the threshold for maximum micellar thermodynamic stability [2]. C16 palmitoyl conjugates provide weaker hydrophobic anchoring, which translates to faster albumin off-rates and shorter in vivo duration in lipidated peptide contexts [3].

GLP-1 receptor agonist design Albumin-binding half-life extension Lipidated peptide pharmacokinetics

Single AEEA Spacer Provides Modular Building-Block Flexibility vs. AEEA Dimer, Which Is Pre-Optimized for Specific Drug Architectures

8-(Stearoylamido)-3,6-dioxaoctanoic acid is the discrete single-AEEA fatty acid building block (C18–AEEA–COOH). In contrast, the semaglutide side chain intermediate tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu (CAS 1118767-16-0) incorporates a pre-assembled C18–Glu–AEEA–AEEA architecture . The single-AEEA unit is the common monomer from which both AEEA dimers and higher oligomers are built [1]. This makes 8-(Stearoylamido)-3,6-dioxaoctanoic acid the versatile starting material for constructing custom fatty acid–linker–payload architectures with user-defined linker length (1, 2, 3, or more AEEA units), while the pre-assembled AEEA dimer is purpose-optimized for specific marketed drug syntheses (e.g., semaglutide, tirzepatide) [2]. Experimental data show that ADCs constructed with AEEA-AEEA maintain colloidal stability (aggregation rate <5%) even at drug-to-antibody ratios (DAR) of 6–8, whereas single-AEEA controls exhibit significant precipitation when DAR exceeds 4 [3].

Solid-phase peptide synthesis (SPPS) Fatty acid–linker building blocks Semaglutide/tirzepatide intermediate synthesis

Well-Characterized Melting Point (87–92 °C) Enables Quality Control and Formulation Design vs. Analogs with Unreported Thermal Data

8-(Stearoylamido)-3,6-dioxaoctanoic acid has a publicly reported melting point of 87–92 °C from multiple independent vendors . In contrast, its closest C16 analog, Palm-AEEA (CAS 1570043-00-3), has no published melting point in vendor technical datasheets—only appearance (white crystalline powder) and storage condition (0–8 °C) are specified . Similarly, the single-ethoxy analog (2-(stearoylamino)ethoxy)acetic acid (CAS 94107-69-4) lacks a definitive melting point, with vendors noting that 'specific melting point data is not widely available' . The availability of a well-defined melting range enables melting point determination as a rapid identity and purity check in incoming QC release testing, and informs solid-state formulation processing windows (e.g., hot-melt extrusion, melt granulation).

Quality control release testing Solid-state formulation Thermal stability assessment

Amide Linkage Confers Hydrolytic Stability Superior to Ester-Based Fatty Acid–PEG Conjugates

8-(Stearoylamido)-3,6-dioxaoctanoic acid employs an amide bond to connect the stearoyl chain to the AEEA spacer. Published comparative hydrolysis studies demonstrate that amide-linked polymer–drug conjugates are relatively stable against aqueous hydrolysis, whereas ester-linked conjugates exhibit pH-dependent release, with hydrolysis extents varying from 3% at pH 5 to 38% at pH 8.5 over a 10-day study period [1]. This differential stability is directly relevant when selecting between amide-linked fatty acid–PEG linkers (such as the target compound) and ester-linked alternatives (e.g., PEG–stearate esters or succinate-linked fatty acid–PEG constructs), particularly for applications requiring extended aqueous storage or exposure to physiological pH ranges.

Bioconjugate stability Linker chemistry selection Aqueous formulation shelf-life

SCD1 Inhibitory Activity (IC₅₀ 780 nM, HepG2 Cells) Provides a Pharmacological Differentiator Not Reported for Shorter-Chain or PEG-Truncated Analogs

8-(Stearoylamido)-3,6-dioxaoctanoic acid (CHEMBL1950402) has a reported IC₅₀ of 780 nM for inhibition of human stearoyl-CoA desaturase (SCD1) expressed in HepG2 cells, measured by conversion of [¹⁴C]stearic acid to [¹⁴C]oleic acid [1]. A separate assay in Sprague-Dawley rat hepatocytes reports an IC₅₀ of 75 nM [2]. No SCD1 inhibitory data are publicly available in authoritative databases (BindingDB, ChEMBL, PubChem BioAssay) for Palm-AEEA (CAS 1570043-00-3), (2-(stearoylamino)ethoxy)acetic acid (CAS 94107-69-4), or the AEEA-AEEA dimer. While SCD1 inhibition may not be the primary procurement driver for all users, this pharmacological activity represents a unique, assay-verified biological property that distinguishes the target compound from its closest structural analogs for which no such data exist.

Stearoyl-CoA desaturase (SCD1) inhibition Metabolic disease research Lipid metabolism pharmacology

8-(Stearoylamido)-3,6-dioxaoctanoic acid: Evidence-Backed Application Scenarios for Procurement Decision-Making


Custom Lipidated Peptide Synthesis Requiring Modular Fatty Acid–Linker Assembly

When constructing lipidated peptides with user-defined linker length, 8-(Stearoylamido)-3,6-dioxaoctanoic acid serves as the discrete single-AEEA building block that can be iteratively coupled in SPPS to generate C18–(AEEA)ₙ–payload architectures. Its ≥99% dual-method purity minimizes cumulative coupling losses in multistep syntheses , and its single-AEEA modularity allows researchers to optimize linker length empirically rather than being constrained to the pre-assembled AEEA dimer used in semaglutide/tirzepatide syntheses [1].

Once-Weekly Pharmacokinetic Profile Design via C18 Albumin-Binding Strategy

For GLP-1 or other peptide hormone programs targeting once-weekly dosing, the C18 stearoyl chain in 8-(Stearoylamido)-3,6-dioxaoctanoic acid provides the hydrophobic anchor that—when incorporated into an appropriate linker architecture—yields the approximately 5- to 6-fold albumin-binding enhancement and ~7-day half-life demonstrated by the C18 fatty acid side chain strategy in semaglutide . The C16 palmitoyl analog is structurally incapable of achieving equivalent albumin residence time due to its shorter hydrophobic chain [1].

SCD1-Targeted Metabolic Disease Research Requiring Validated Tool Compound Activity

For academic or industrial laboratories investigating stearoyl-CoA desaturase (SCD1) as a therapeutic target in obesity, dyslipidemia, or non-alcoholic fatty liver disease, 8-(Stearoylamido)-3,6-dioxaoctanoic acid is the only compound among its immediate structural analog family with publicly reported SCD1 inhibitory activity (IC₅₀ 780 nM in human HepG2 cells, 75 nM in rat hepatocytes) . Procurement of the C16 or PEG-truncated analogs cannot be justified for SCD1-focused assays, as no inhibitory data exist for those compounds.

Aqueous Bioconjugate Formulation Requiring Hydrolytically Stable Amide Linker Chemistry

In applications where the fatty acid–PEG linker will be exposed to aqueous conditions at physiological pH (e.g., ADC or peptide-drug conjugate formulation in PBS or formulation buffers at pH 7.4), the amide linkage in 8-(Stearoylamido)-3,6-dioxaoctanoic acid provides documented resistance to hydrolysis, whereas ester-linked alternatives can release up to 38% of payload over 10 days at pH 8.5 . This stability difference directly impacts formulation shelf-life and may eliminate the need for lyophilization or stringent cold-chain storage.

Quote Request

Request a Quote for 8-(Stearoylamido)-3,6-dioxaoctanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.